molecular formula C27H26N4O4S B2614482 N-isopropyl-2-((4-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115485-73-8

N-isopropyl-2-((4-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2614482
CAS RN: 1115485-73-8
M. Wt: 502.59
InChI Key: HACDNTPRYDFHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-2-((4-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H26N4O4S and its molecular weight is 502.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Several studies have focused on the synthesis and the chemical properties of compounds structurally related to N-isopropyl-2-((4-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide. Ivachtchenko et al. (2003) reported on the liquid-phase synthesis of combinatorial libraries of new disubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and trisubstituted 4-oxo-3,4-dihydroquinazoline-2-thioles, highlighting the chemical versatility and potential for further modification of these compounds (Ivachtchenko, Kovalenko, & Drushlyak, 2003). Ukrainets, Sidorenko, and Golovchenko (2007) synthesized 1-R-4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids 2-nitrobenzylidenehydrazides, which were reduced to quinoline-3-carboxamides, showcasing the ability to modify and potentially enhance the biological activity of these compounds (Ukrainets, Sidorenko, & Golovchenko, 2007).

Pharmacological Potential

These quinazoline derivatives have demonstrated potential in various pharmacological fields. For instance, Desai, Dodiya, and Shihora (2011) synthesized a series of compounds and screened them for in vitro antibacterial and antifungal activities, highlighting the antimicrobial potential of these molecules (Desai, Dodiya, & Shihora, 2011). Patel and Patel (2010) synthesized 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(4-methoxyphenylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones and screened them for antifungal and antibacterial activities, indicating the diverse bioactive potential of these compounds (Patel & Patel, 2010).

Structural and Analytical Studies

Some research has also delved into the structural aspects and analytical methods associated with these compounds. Escalante et al. (2007) conducted NMR and crystallographic studies on 2-substituted dihydroquinazolinones, providing insights into their molecular configurations and structural characteristics (Escalante et al., 2007).

properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-4-oxo-3-(2-phenylethyl)-N-propan-2-ylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O4S/c1-18(2)28-25(32)21-10-13-23-24(16-21)29-27(36-17-20-8-11-22(12-9-20)31(34)35)30(26(23)33)15-14-19-6-4-3-5-7-19/h3-13,16,18H,14-15,17H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACDNTPRYDFHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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